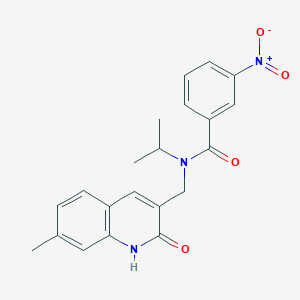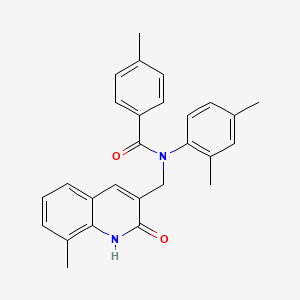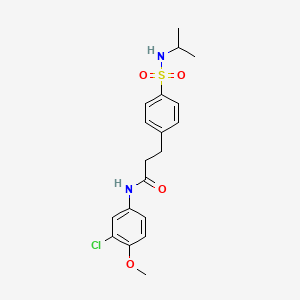
N-(3-chloro-4-methoxyphenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methoxyphenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide, also known as CI-994, is a small molecule histone deacetylase (HDAC) inhibitor. HDACs are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histones, which results in the tightening of chromatin and repression of gene transcription. Inhibition of HDACs can lead to the re-expression of silenced genes, making HDAC inhibitors a promising class of drugs for the treatment of cancer, neurodegenerative diseases, and other disorders.
作用機序
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide involves the inhibition of HDACs, which results in the accumulation of acetylated histones and the re-expression of silenced genes. This leads to cell cycle arrest, apoptosis, and differentiation of cancer cells. Furthermore, HDAC inhibition can also affect the acetylation status of non-histone proteins, such as transcription factors and chaperones, which can further contribute to the anti-cancer effects of N-(3-chloro-4-methoxyphenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, N-(3-chloro-4-methoxyphenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide has been shown to have other biochemical and physiological effects. It has been found to inhibit the proliferation of vascular smooth muscle cells, which could have implications for the treatment of cardiovascular diseases. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the advantages of using N-(3-chloro-4-methoxyphenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide in lab experiments is its specificity for HDACs, which allows for the selective inhibition of these enzymes without affecting other cellular processes. However, one limitation of using N-(3-chloro-4-methoxyphenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide is its relatively low potency compared to other HDAC inhibitors, which may require higher concentrations to achieve the desired effects.
将来の方向性
There are several future directions for the research and development of N-(3-chloro-4-methoxyphenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide and other HDAC inhibitors. One area of focus is the identification of biomarkers that can predict the response of cancer cells to HDAC inhibition, which could lead to more personalized treatment strategies. Another area of interest is the combination of HDAC inhibitors with other targeted therapies, such as immune checkpoint inhibitors, to enhance their effectiveness. Additionally, there is ongoing research into the development of more potent and selective HDAC inhibitors with fewer side effects.
合成法
N-(3-chloro-4-methoxyphenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide can be synthesized using a multistep process starting from 3-chloro-4-methoxyaniline. The first step involves the reaction of 3-chloro-4-methoxyaniline with 4-isopropylsulfamoylbenzoyl chloride to form N-(3-chloro-4-methoxyphenyl)-4-(N-isopropylsulfamoyl)benzamide. This intermediate is then reacted with 3-bromopropionyl chloride to form N-(3-chloro-4-methoxyphenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide, which is the final product.
科学的研究の応用
N-(3-chloro-4-methoxyphenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and colon cancer cells. In addition, it has been found to enhance the effectiveness of other anticancer agents, such as radiation and chemotherapy.
特性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O4S/c1-13(2)22-27(24,25)16-8-4-14(5-9-16)6-11-19(23)21-15-7-10-18(26-3)17(20)12-15/h4-5,7-10,12-13,22H,6,11H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNSYXQUCLPGBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7694074.png)
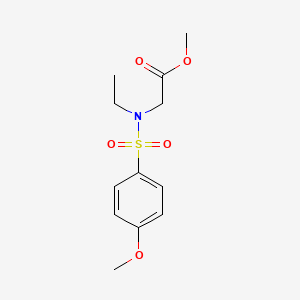
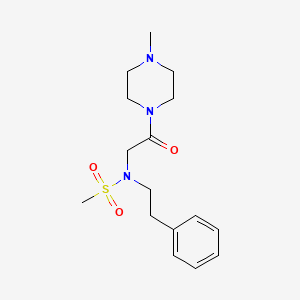
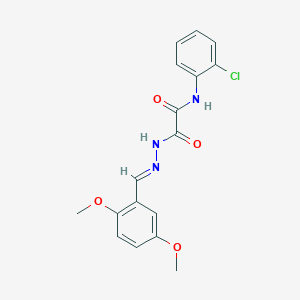


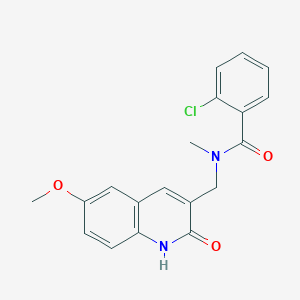

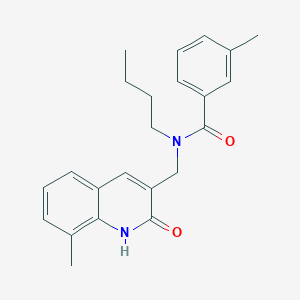
![5-[(2,6-dimethylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7694144.png)
